molecular formula C9H7ClN2O2 B3041429 prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate CAS No. 288247-10-9

prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate

Cat. No.: B3041429
CAS No.: 288247-10-9
M. Wt: 210.62 g/mol
InChI Key: BTXBLLYCHJKCDA-UHFFFAOYSA-N
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Description

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate is a chemical compound with the molecular formula C9H7ClN2O2 It is known for its unique structure, which includes a prop-2-ynyl group and a 6-chloropyridin-3-yl group connected through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate typically involves the reaction of 6-chloropyridin-3-amine with propargyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft, which can affect neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-ynyl N-(6-fluoropyridin-3-yl)carbamate
  • Prop-2-ynyl N-(6-bromopyridin-3-yl)carbamate
  • Prop-2-ynyl N-(6-iodopyridin-3-yl)carbamate

Uniqueness

Prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also be a site for further functionalization, making this compound versatile for various applications.

Properties

IUPAC Name

prop-2-ynyl N-(6-chloropyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-2-5-14-9(13)12-7-3-4-8(10)11-6-7/h1,3-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXBLLYCHJKCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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